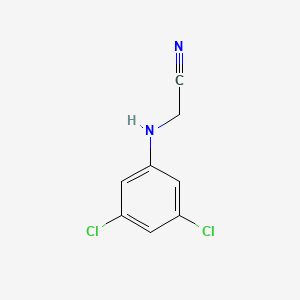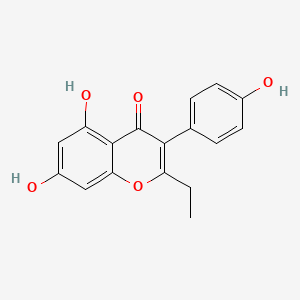
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with ethyl groups under controlled conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Aldol Condensation: This reaction involves the formation of a β-hydroxy ketone or aldehyde, followed by dehydration to yield the flavonoid structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methyl iodide (CH3I), acetic anhydride (C4H6O3).
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Methylated or acetylated flavonoids.
Scientific Research Applications
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Anti-inflammatory Activity: It can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific ethyl and hydroxyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-2-13-15(9-3-5-10(18)6-4-9)17(21)16-12(20)7-11(19)8-14(16)22-13/h3-8,18-20H,2H2,1H3 |
InChI Key |
OGFYUQBVRBBUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


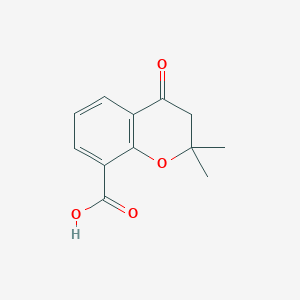
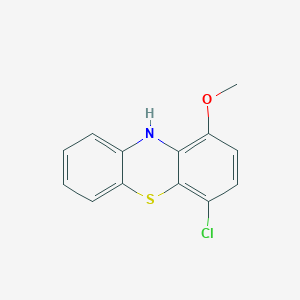
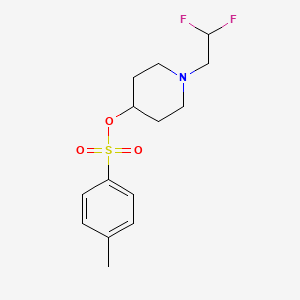
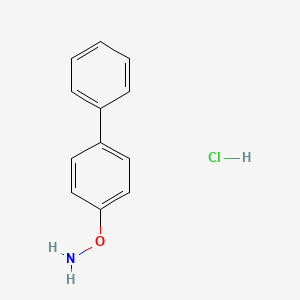

![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
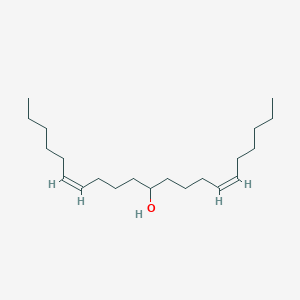
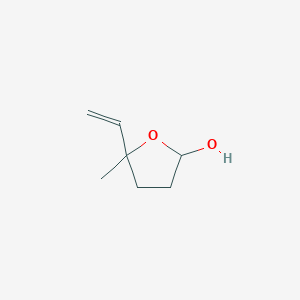
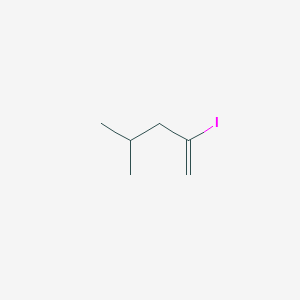
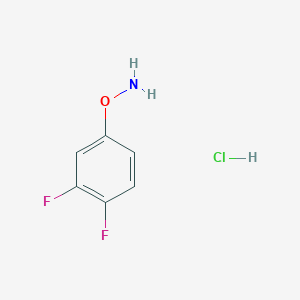
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
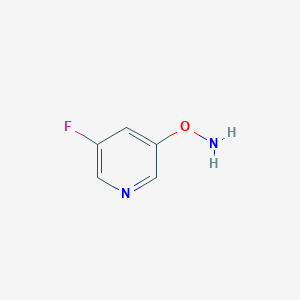
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
